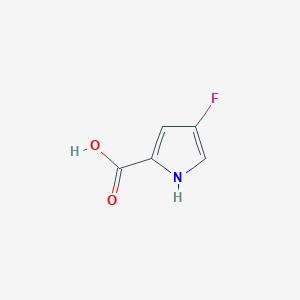

4-fluoro-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARRKAHMJKQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285195 | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475561-90-1 | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-fluoro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrroles in Modern Drug Discovery

The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The pyrrole scaffold, a privileged heterocycle, is a common motif in numerous natural products and pharmaceuticals, valued for its diverse biological activities.[2][3] Consequently, the synthesis of fluorinated pyrrole derivatives, such as 4-fluoro-1H-pyrrole-2-carboxylic acid, represents a critical endeavor in the development of novel therapeutics with enhanced pharmacological profiles.[4][5]

This guide provides a comprehensive overview of a strategic synthetic approach to this compound, followed by a detailed discussion of its structural and analytical characterization. The methodologies presented herein are designed to be both informative and practical for researchers in organic synthesis and drug development.

Synthetic Strategy: A Regioselective Approach

The synthesis of this compound can be approached through two primary strategies: the direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from a fluorine-containing precursor.[4] Direct fluorination of electron-rich pyrroles can be challenging due to the potential for over-reaction and polymerization.[6][7] Therefore, a more controlled and regioselective approach often involves the synthesis of a suitably protected and activated pyrrole precursor, followed by electrophilic fluorination.

A plausible and efficient synthetic route commences with a commercially available starting material, which is then subjected to a series of high-yielding transformations to introduce the desired functionality. The following multi-step synthesis is proposed, prioritizing regioselectivity and ease of purification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate

-

N-Protection: To a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected pyrrole.

-

Bromination: Dissolve the N-Boc protected pyrrole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of sec-butyllithium (s-BuLi) in cyclohexane dropwise, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Stir the mixture at -78 °C for 1 hour to facilitate directed ortho-metalation.

-

Add 1,2-dibromoethane as the bromine source and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate.

PART 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-fluoro-1H-pyrrole-2-carboxylate

-

Halogen-Dance and Fluorination: Dissolve the 4-bromo-pyrrole derivative in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) in hexanes dropwise and stir for 30 minutes to facilitate lithium-halogen exchange.

-

Add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to isolate ethyl 1-(tert-butoxycarbonyl)-4-fluoro-1H-pyrrole-2-carboxylate.

PART 3: Synthesis of this compound

-

Deprotection: Dissolve the fluorinated ester in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir at room temperature for 2-4 hours until the Boc group is completely removed (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Saponification: Dissolve the resulting crude ethyl 4-fluoro-1H-pyrrole-2-carboxylate in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Characterization of this compound

A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: Analytical techniques for the characterization of the final product.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below. These predictions are based on the analysis of the parent compound, pyrrole-2-carboxylic acid, and the known effects of fluorine substitution on NMR and IR spectra.[8][9]

| Technique | Expected Observations |

| ¹H NMR | - NH proton: A broad singlet around 11-12 ppm. - Pyrrole protons: Two doublets of doublets in the aromatic region (6-8 ppm), with coupling constants influenced by the fluorine atom. - Carboxylic acid proton: A broad singlet typically above 12 ppm. |

| ¹³C NMR | - Carboxylic carbon: A signal in the range of 160-170 ppm. - Pyrrole carbons: Four signals in the aromatic region (100-140 ppm). The carbon bearing the fluorine (C4) will appear as a doublet with a large ¹JC-F coupling constant. The adjacent carbons (C3 and C5) will show smaller ²JC-F and ³JC-F couplings, respectively. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons. |

| IR Spectroscopy | - O-H stretch: A very broad absorption from 2500-3300 cm⁻¹.[9][10] - C=O stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[9][10] - N-H stretch: A moderate absorption around 3300-3500 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | - (ESI-) : Expected [M-H]⁻ ion at m/z 128.02. - (ESI+) : Expected [M+H]⁺ ion at m/z 130.03. |

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each synthetic step. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the starting materials, intermediates, and products.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is typically effective for analyzing polar, acidic compounds like this compound.

Conclusion and Future Outlook

This guide has outlined a robust synthetic pathway and a comprehensive characterization protocol for this compound. The strategic introduction of fluorine onto the pyrrole ring provides a valuable building block for the synthesis of novel drug candidates. The methodologies and analytical data presented serve as a practical resource for researchers engaged in the discovery and development of new therapeutics. The continued exploration of fluorinated heterocycles will undoubtedly lead to the identification of next-generation medicines with improved efficacy and safety profiles.

References

- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrrole-2-carboxylic acid

<

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-fluoro-1H-pyrrole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in the synthesis of novel therapeutic agents, kinase inhibitors, and other biologically active compounds.[1] This document will delve into the causality behind experimental choices for property determination and provide actionable, step-by-step protocols for their assessment.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₅H₄FNO₂ | |

| Molecular Weight | 129.09 g/mol | |

| CAS Number | 475561-90-1 | [2] |

| MDL Number | MFCD18449433 | [2] |

Structure:

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic solvent (commonly n-octanol) and an aqueous phase. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant. [3][4] Expertise & Experience: Fluorine substitution can have complex effects on lipophilicity. While a single fluorine atom often increases lipophilicity, in some molecular contexts, it can lead to a decrease due to changes in the molecule's dipole moment and hydration properties. [5][6]Therefore, experimental determination is crucial.

Trustworthiness through a Self-Validating Protocol: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning. [3][4][7] Experimental Protocol: logD₇.₄ Determination by the Shake-Flask Method

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. [3]2. Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). [3][4]3. Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., equal volumes). Add a small aliquot of the compound stock solution.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 2 hours) to facilitate partitioning. [8]Then, allow the phases to fully separate, which can be aided by centrifugation.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualization of the Shake-Flask Workflow

Caption: The "gold standard" shake-flask method for logD determination.

Aqueous Solubility

Aqueous solubility is a critical property that affects oral bioavailability and the feasibility of intravenous formulations. [9]Poor solubility can also lead to unreliable results in in-vitro biological assays. [10][11] Expertise & Experience: The solubility of this compound will be highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. At pH values above its pKa, the ionized, more soluble carboxylate form will be dominant. Thermodynamic solubility, which measures the equilibrium between the dissolved and solid states of a compound, is the most relevant measure for drug development. [11][12] Trustworthiness through a Self-Validating Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of the compound, providing a true measure of its solubility. [9][13] Experimental Protocol: Thermodynamic Aqueous Solubility

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into separate vials. [13]2. Buffer Addition: To each vial, add a precise volume of an aqueous buffer solution at the desired pH (e.g., pH 7.4 PBS). [13]3. Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. [11][13]4. Phase Separation: After incubation, filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing it against a calibration curve.

-

Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Visualization of the Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of this compound—specifically its acidity, lipophilicity, and aqueous solubility—are defining characteristics that govern its behavior in biological systems. The presence of the electron-withdrawing fluorine atom is predicted to increase its acidity relative to its non-fluorinated counterpart. This, in turn, dictates a pH-dependent profile for both solubility and lipophilicity. The robust, self-validating experimental protocols detailed in this guide provide a clear framework for the accurate and reliable determination of these critical parameters. A thorough understanding and experimental validation of these properties are essential for any researcher or drug development professional seeking to leverage this valuable fluorinated building block in the design and synthesis of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. 475561-90-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

A Comprehensive Spectroscopic Guide to 4-fluoro-1H-pyrrole-2-carboxylic acid: A Key Building Block in Modern Drug Discovery

Abstract

4-fluoro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into the pyrrole scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this valuable synthetic intermediate. The methodologies and data interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for unambiguous compound identification and quality control.

Molecular Structure and Physicochemical Impact

The unique arrangement of a carboxylic acid function, a pyrrole ring, and a fluorine substituent at the 4-position bestows upon this molecule a distinct electronic and steric profile. The pyrrole ring is an aromatic heterocycle, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. The strategic placement of the highly electronegative fluorine atom serves to modulate the acidity of the N-H proton and the carboxylic acid, influence the aromaticity of the pyrrole ring, and enhance metabolic resistance by blocking a potential site of oxidation.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework. The data presented is based on established principles and spectral data from closely related analogs, such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid[1].

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals for the pyrrole ring protons and two exchangeable protons for the N-H and COOH groups.

-

N-H Proton: A broad singlet is expected in the downfield region, typically around δ 11.5-12.5 ppm. Its chemical shift and broadness are highly dependent on solvent and concentration.

-

Carboxylic Acid Proton: Another broad singlet, even further downfield, is expected around δ 12.0-13.0 ppm. This proton readily exchanges with deuterium upon the addition of D₂O, causing its signal to disappear, which is a key diagnostic test.[2]

-

Pyrrole Protons (H3 and H5): The two protons on the pyrrole ring will appear as distinct signals. The H5 proton, being adjacent to the fluorine atom, will exhibit coupling to ¹⁹F. The H3 proton will be coupled to the H5 proton. The expected chemical shifts would be in the aromatic region (δ 6.0-7.5 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.

-

Carboxylic Carbon (C=O): This signal will appear significantly downfield, typically in the δ 160-170 ppm range.

-

Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon directly attached to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) and will be shifted upfield compared to its non-fluorinated analog. The other carbons (C2, C3, C5) will also show smaller couplings to the fluorine atom (²JCF, ³JCF). Aromatic and α,β-unsaturated acids typically have carboxyl carbon absorptions near the upfield end of the 165 to 185 δ range.[2]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.

-

A single resonance is expected. For a similar compound, 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, the ¹⁹F signal appears around δ -167 ppm.[1] This signal will be split into a multiplet due to coupling with the adjacent H3 and H5 protons.

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | NH -1 | 11.5 - 12.5 | br s | - |

| ¹H | COOH | 12.0 - 13.0 | br s | - |

| ¹H | H -3 | ~6.5 | d | ³J(HH) ≈ 2-3 Hz |

| ¹H | H -5 | ~7.0 | dd | ³J(HH) ≈ 2-3 Hz, ³J(HF) ≈ 3-4 Hz |

| ¹³C | C OOH | 160 - 170 | s | - |

| ¹³C | C -2 | ~125 | d | ³J(CF) ≈ 3-5 Hz |

| ¹³C | C -3 | ~110 | d | ²J(CF) ≈ 15-20 Hz |

| ¹³C | C -4 | ~150 | d | ¹J(CF) ≈ 240-260 Hz |

| ¹³C | C -5 | ~115 | d | ²J(CF) ≈ 10-15 Hz |

| ¹⁹F | F -4 | -165 to -170 | m | - |

Predicted data based on analogous structures and general NMR principles.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the pyrrole ring.

-

O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[2][3]

-

N-H Stretch: A moderate, sharp peak is anticipated around 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.

-

C-H Stretch: Sharp peaks just above 3000 cm⁻¹ arise from the aromatic C-H bonds of the pyrrole ring.

-

C=O Stretch: A very strong and sharp absorption between 1690-1720 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. Its position within this range is influenced by hydrogen bonding.[2][3]

-

C=C & C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are due to the stretching vibrations within the pyrrole ring.

-

C-F Stretch: A strong, characteristic absorption in the 1000-1100 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Summary of Key IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Pyrrole | N-H Stretch | 3300 - 3400 | Medium |

| Pyrrole | C-H Stretch | 3050 - 3150 | Medium |

| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong |

| Pyrrole Ring | C=C/C-N Stretch | 1400 - 1600 | Medium-Strong |

| Fluoroalkene | C-F Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The molecular formula of this compound is C₅H₄FNO₂, corresponding to a monoisotopic mass of approximately 129.02 Da.

-

Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 129. Under softer ionization techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 128 or the protonated molecule [M+H]⁺ at m/z 130 would be prominent.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 84.

-

Loss of CO₂: Decarboxylation can lead to the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 85.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An exact mass measurement of the molecular ion (e.g., [M-H]⁻ = 128.0153) can unequivocally confirm the formula C₅H₄FNO₂ against other possibilities with the same nominal mass.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and the location of the fluorine atom. IR spectroscopy quickly confirms the presence of key functional groups, particularly the characteristic carboxylic acid O-H and C=O stretches. Finally, mass spectrometry verifies the molecular weight and elemental formula, lending ultimate confidence in the compound's identity. This comprehensive spectroscopic data set is indispensable for ensuring the quality and purity of this important building block, thereby supporting its successful application in research and development.

References

stability and reactivity of 4-fluoro-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Stability and Reactivity of 4-Fluoro-1H-pyrrole-2-carboxylic Acid

Abstract

This compound is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the pyrrole scaffold imparts unique physicochemical properties that are highly valuable in the design of novel bioactive molecules and functional materials. The fluorine substituent can enhance metabolic stability and modulate binding affinity, while the carboxylic acid serves as a versatile handle for synthetic elaboration.[1][2] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its pH-dependent and thermal stability, with a particular focus on the mechanism of acid-catalyzed decarboxylation. Furthermore, we will explore its reactivity profile, including electrophilic and nucleophilic substitution patterns, and reactions involving the carboxylic acid moiety. This document is intended to serve as a practical resource, complete with detailed experimental protocols, safety guidelines, and visual diagrams to elucidate key chemical transformations.

Introduction and Significance

The pyrrole ring is a fundamental structural motif found in numerous natural products and pharmaceuticals.[3] The introduction of a fluorine atom onto this π-excessive heterocycle significantly alters its electronic properties. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can influence the molecule's acidity, basicity, and susceptibility to metabolic degradation.[2] this compound combines this feature with a carboxylic acid group at the C2 position, a key functional group for forming esters, amides, and other derivatives essential for constructing complex molecular architectures in drug discovery programs.[4] Understanding the interplay between these two functional groups is critical for predicting the compound's behavior in synthetic and biological environments.

Physicochemical and Safety Profile

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 475561-90-1 | [6] |

| Molecular Formula | C₅H₄FNO₂ | [5] |

| Molecular Weight | 129.09 g/mol | [5] |

| Appearance | White to off-white solid | Generic |

| Purity | Typically ≥98% | [6] |

Safety Summary: This compound is classified as hazardous.[6] It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated fume hood.[8]

Stability Profile

The stability of this compound is governed by its susceptibility to decarboxylation, oxidation, and thermal degradation.

pH-Dependent Stability and Decarboxylation

The most significant stability concern for pyrrole-2-carboxylic acids is their propensity to undergo decarboxylation, particularly in acidic aqueous solutions.[9][10][11][12] This reaction proceeds via an associative mechanism involving the protonation of the pyrrole ring, followed by the addition of water to the carboxyl group.[9][10][13]

The rate of decarboxylation increases significantly as the pH is lowered from 3 to 1 and continues to rise rapidly in strongly acidic media (e.g., 1 to 10 M HCl).[11][12] The mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the cleavage of the C-C bond.[9][10] The electron-withdrawing fluorine atom at the C4 position is expected to influence the electron density of the pyrrole ring, though its precise effect on the rate of decarboxylation compared to the parent compound requires specific experimental validation.

Caption: Acid-catalyzed decarboxylation workflow.

Thermal and Oxidative Stability

Recommended Storage and Handling

Based on its stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8][16] For long-term stability, storage at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable.[8][16]

-

Handling: Avoid contact with strong acids, strong oxidizing agents, and excessive heat.[17] Use in a chemical fume hood and prevent the generation of dust.

Reactivity Profile

The reactivity of this compound is a product of the inherent nucleophilicity of the pyrrole ring, modulated by the strong, opposing electronic effects of the C4-fluoro and C2-carboxylic acid substituents.

Electrophilic Aromatic Substitution (EAS)

Pyrroles are π-excessive heterocycles and are significantly more reactive towards electrophiles than benzene.[18][19] Electrophilic attack typically occurs at the C2 or C5 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at C3 or C4.[15][18][20]

In this compound:

-

The carboxylic acid group is electron-withdrawing and deactivating.

-

The fluorine atom is also deactivating due to its strong inductive effect (-I), but it can donate a lone pair through resonance (+M), which is a weaker effect.

The combined deactivating effects of both groups make this pyrrole less reactive than the parent compound. For electrophilic substitution, the C5 position is the most likely site of attack. The C2 position is blocked, and the C3 position is adjacent to two deactivating groups. The C5 position is adjacent to the activating N-H group and is less sterically hindered.

Caption: Regioselectivity of electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich pyrroles, SNAr is a possibility for heavily functionalized rings.[21] For a nucleophilic attack to occur, the ring must be rendered sufficiently electron-poor by strong electron-withdrawing groups.[21][22] In this molecule, the combined electron-withdrawing effects of the fluoro and carboxyl groups might activate the ring for attack by a potent nucleophile, potentially leading to the displacement of the fluoride ion. This reactivity pathway, however, would require harsh conditions and is generally less favorable than electrophilic substitution.

Reactions of the Carboxylic Acid Group

The carboxylic acid at C2 is a versatile functional handle for a variety of standard organic transformations:

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU, EDC) followed by the addition of a primary or secondary amine is a standard and highly efficient method for forming amides. This is a cornerstone of medicinal chemistry.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

N-H Acidity and N-Substitution

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17). It can be deprotonated by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can be alkylated or acylated to provide N-substituted derivatives.

Experimental Protocols

The following protocols are provided as examples of common transformations.

Protocol 1: Amide Coupling via HATU Activation

This protocol describes a general procedure for the synthesis of an amide derivative, a common step in drug discovery.

Objective: To synthesize N-benzyl-4-fluoro-1H-pyrrole-2-carboxamide.

Methodology:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for an additional 5 minutes.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Experimental workflow for amide coupling.

Protocol 2: Stability Assessment via HPLC

Objective: To assess the stability of the compound in an acidic medium.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Incubation: Add an aliquot of the stock solution to a solution of 1 M HCl to achieve a final concentration of 50 µg/mL. Prepare a parallel sample in a neutral buffer (e.g., pH 7.4 phosphate buffer) as a control.

-

Time Points: Incubate both solutions at a controlled temperature (e.g., 37 °C).

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench by neutralizing with an equal volume of a suitable base (e.g., 1 M NaOH), and dilute as necessary for HPLC analysis.

-

Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound over time.

-

Data Interpretation: A decrease in the peak area of the parent compound in the acidic sample relative to the control indicates degradation, likely via decarboxylation. The rate of degradation can be quantified to determine the compound's half-life under these conditions.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by a nuanced balance of stability and reactivity. Its primary liability is a susceptibility to acid-catalyzed decarboxylation, a factor that must be carefully managed during synthesis, purification, and formulation. The reactivity of the pyrrole core is tempered by the deactivating nature of its substituents, with electrophilic attack predicted to occur selectively at the C5 position. The carboxylic acid function provides a reliable and versatile point for synthetic diversification through well-established protocols such as amide coupling and esterification. By understanding these core principles, researchers can effectively leverage the unique properties of this fluorinated building block to advance their programs in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 5. This compound | C5H4FNO2 | CID 55297443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 475561-90-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uop.edu.pk [uop.edu.pk]

- 16. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 19. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 20. m.youtube.com [m.youtube.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

Fluorinated Pyrrole Derivatives: A Strategic Guide to Synthesis, Properties, and Application in Modern Drug Discovery

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The pyrrole ring, a privileged heterocyclic motif found in numerous natural products and synthetic drugs, offers a versatile platform for structural modification. When combined, the unique properties of fluorine and the biological relevance of the pyrrole core give rise to fluorinated pyrrole derivatives—a class of molecules with profound potential for modulating therapeutic outcomes. This guide provides a comprehensive exploration of these derivatives, moving beyond simple descriptions to elucidate the underlying principles governing their synthesis, physicochemical behavior, and application. We will delve into the causality behind synthetic choices, analyze the impact of fluorination on key drug-like properties, and examine case studies that highlight their successful implementation in drug discovery programs. Detailed experimental protocols and illustrative diagrams are provided to bridge theory with practical application, offering researchers a robust framework for innovation in this exciting field.

The Strategic Imperative of Fluorine in Pyrrole-Based Drug Design

The deliberate introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The utility of this approach stems from the unique and powerful electronic properties of the fluorine atom. When applied to the pyrrole scaffold, a core component of blockbuster drugs like atorvastatin (Lipitor®) and sunitinib (Sutent®), these effects are particularly pronounced.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically labile C-H bond on the pyrrole ring or its substituents with a C-F bond, chemists can effectively block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties:

-

Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Introducing fluorine onto the pyrrole ring lowers the pKa of the pyrrole N-H, making the proton more acidic. This change can significantly alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with protein targets.

-

Lipophilicity (LogP): The impact of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase polarity by creating a strong dipole. Conversely, polyfluorinated groups, such as the trifluoromethyl (-CF3) group, are highly lipophilic and can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

-

-

Enhanced Target Binding: Fluorine can participate in a range of non-covalent interactions that enhance binding affinity and selectivity. These include favorable dipole-dipole interactions, hydrogen bonds (with the fluorine atom acting as a weak H-bond acceptor), and halogen bonds. These interactions can lock the molecule into a more favorable conformation for binding to its biological target.

Synthetic Pathways to Fluorinated Pyrroles: A Chemist's Decision Guide

The successful synthesis of a target fluorinated pyrrole depends on a strategic choice between two primary approaches: direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring using fluorinated building blocks. The choice is dictated by the desired regiochemistry, the stability of the starting materials, and the availability of precursors.

Direct Fluorination of Pre-formed Pyrrole Rings

This "late-stage" approach is attractive as it allows for the modification of complex pyrrole-containing molecules near the end of a synthetic sequence. The primary method involves electrophilic fluorination.

-

Mechanism and Reagent Choice: Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are sources of an "F+" equivalent. Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution. The reaction typically proceeds via attack of the pyrrole π-system on the electrophilic fluorine, followed by deprotonation to restore aromaticity. The choice of solvent and reaction conditions is critical to control selectivity and prevent side reactions.

-

Regioselectivity: Pyrroles preferentially undergo electrophilic attack at the C2 position due to the superior stability of the resulting cationic intermediate (Wheland intermediate). If the C2 and C5 positions are blocked, substitution may occur at C3 or C4, but this is often less efficient.

Ring Formation Using Fluorinated Precursors

This "bottom-up" strategy often provides superior control over the final position of the fluorine atom(s), avoiding the regioselectivity issues inherent in direct fluorination.

-

Paal-Knorr Synthesis: This powerful and reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To synthesize a fluorinated pyrrole, one can start with a fluorinated 1,4-dicarbonyl precursor. For example, a 1,1,1-trifluoro-2,5-hexanedione can be used to install a trifluoromethyl group at the C2 position of the pyrrole ring with high fidelity.

-

Van Leusen Reaction: The reaction of a tosylmethyl isocyanide (TosMIC) derivative with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) is another versatile route. Using a fluorinated Michael acceptor allows for the controlled synthesis of C3- or C4-fluorinated pyrroles.

The following diagram illustrates the decision-making process for selecting a synthetic strategy.

Caption: Decision workflow for selecting a synthetic route to fluorinated pyrroles.

Impact of Fluorination on Physicochemical and ADME Properties

The introduction of fluorine fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyrrole-based compounds. Understanding these changes is critical for rational drug design.

| Property | Unsubstituted Pyrrole | 2-Fluoropyrrole (Predicted) | 2-Trifluoromethylpyrrole | Rationale for Change |

| pKa (N-H) | ~17.5 | ~14-15 | ~12.8 | The strong inductive electron withdrawal by fluorine delocalizes the negative charge of the conjugate base, stabilizing it and increasing acidity (lowering pKa). |

| LogP | 0.75 | ~1.0 | ~1.9 | A single fluorine atom can increase polarity, but the overall effect is often a slight increase in lipophilicity. The -CF3 group is a classic "lipophilic hydrogen isostere." |

| Metabolic Stability | Susceptible to oxidation at C-H bonds | C2-H position is blocked from oxidation | C2 position is fully blocked; metabolic attack is redirected to other positions. | The high strength of the C-F bond prevents enzymatic C-H activation and subsequent oxidation by P450 enzymes. |

The following diagram illustrates how fluorination can beneficially modulate the key properties of a hypothetical pyrrole-based drug candidate.

Caption: Impact of fluorination on the ADME and pharmacological profile.

Case Study: Fluorinated Pyrroles in JAK Inhibitors

The Janus kinase (JAK) family of enzymes are critical targets for inflammatory diseases. Tofacitinib, a groundbreaking JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core. While tofacitinib itself is not fluorinated on the pyrrole ring, subsequent research into next-generation JAK inhibitors has heavily utilized fluorine to optimize potency and selectivity.

In many analogs, a trifluoromethyl group is introduced onto the pyrrole-fused pyrimidine ring. The rationale is threefold:

-

Potency: The -CF3 group can occupy a specific hydrophobic pocket in the ATP-binding site of the JAK enzyme, increasing binding affinity.

-

Selectivity: The steric bulk and electronic properties of the -CF3 group can create unfavorable interactions with off-target kinases, thereby improving the selectivity profile of the inhibitor.

-

Metabolic Stability: The group can block a potential site of metabolism on the heterocyclic core, leading to a more favorable pharmacokinetic profile.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Electrophilic Fluorination of 1-(phenylsulfonyl)pyrrole

This protocol demonstrates the direct C2-fluorination of a protected pyrrole. The phenylsulfonyl group activates the ring towards electrophilic attack while also protecting the N-H.

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add 1-(phenylsulfonyl)pyrrole (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable dry solvent, such as acetonitrile (MeCN), to a concentration of 0.1 M.

-

Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench any unreacted reagent.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-fluoro-1-(phenylsulfonyl)pyrrole.

Protocol 2: Paal-Knorr Synthesis of 1-benzyl-2-(trifluoromethyl)-1H-pyrrole

This protocol illustrates the construction of a trifluoromethylated pyrrole from a fluorinated precursor.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 1,1,1-trifluoro-2,5-hexanedione (1.0 eq).

-

Reagent Addition: Add glacial acetic acid as the solvent, followed by benzylamine (1.05 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate.

-

Extraction: Extract the product into diethyl ether (3x).

-

Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield the target trifluoromethylated pyrrole.

Future Outlook

The field of fluorinated pyrroles continues to evolve. Emerging trends include:

-

Novel Reagents: Development of new reagents for late-stage C-H fluorination with improved safety profiles and novel selectivities.

-

Flow Chemistry: The use of microfluidic reactors for fluorination reactions, which allows for better control over reaction parameters and improves the safety of handling highly reactive fluorinating agents.

-

PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F into pyrrole scaffolds to create novel radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive diagnosis and pharmacokinetic studies.

The strategic application of fluorine chemistry to the pyrrole scaffold remains a highly productive and promising area of research. A thorough understanding of the principles outlined in this guide will empower scientists to design and synthesize the next generation of innovative therapeutics and advanced materials.

A Technical Guide to the Discovery and Isolation of Fluorinated Pyrrole Natural Products: A Hypothetical Approach Grounded in Precedent

Preamble: The Allure of the C-F Bond in Nature

The incorporation of fluorine into natural products is a rare and enigmatic event in biosynthesis. While synthetic organofluorine chemistry has revolutionized pharmaceuticals, agrochemicals, and materials science, nature has been remarkably conservative in its use of this highly electronegative element. This scarcity, however, amplifies the significance of the few known fluorinated natural products, offering unique biochemical insights and novel scaffolds for drug discovery. The pyrrole ring, a privileged scaffold in numerous biologically active natural products and synthetic drugs, presents an intriguing, albeit currently hypothetical, target for fluorination in nature.[1][2] This guide provides a comprehensive technical framework for the prospective discovery and isolation of fluorinated pyrrole natural products. Lacking a definitive example, we will establish a robust methodology by drawing parallels with the discovery of known organofluorine metabolites, principally fluoroacetate and 4-fluorothreonine from Streptomyces cattleya.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic and technical challenges of this exciting frontier in natural product chemistry.

Section 1: The Rationale and the Challenge

The introduction of fluorine into a pyrrole scaffold could dramatically alter its physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[4] These modifications make the prospect of discovering a naturally fluorinated pyrrole highly compelling for drug development.

However, the discovery of such a compound is fraught with challenges. The low natural abundance of organofluorines necessitates highly sensitive and specific screening methods.[5][6] Furthermore, the unique properties of the C-F bond require specialized analytical approaches for structural elucidation.

Section 2: A Roadmap for Discovery: Screening for the "Fluorine Signature"

The initial and most critical phase in the discovery of a novel fluorinated natural product is the development of a screening strategy that can pinpoint the "fluorine signature" within complex biological extracts.

The Power of ¹⁹F NMR in Natural Product Screening

The cornerstone of any modern search for organofluorines is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, coupled with its wide chemical shift range (approximately 400 ppm), make it an exceptionally sensitive and selective probe.[7][8] Unlike ¹H or ¹³C NMR, the ¹⁹F NMR spectrum of a typical biological extract is virtually silent, meaning any observed signal is a direct indication of an organofluorine compound.[9]

Experimental Protocol: ¹⁹F NMR Screening of a Microbial Extract

-

Cultivation and Extraction:

-

Cultivate the target microorganism (e.g., a marine-derived Streptomyces sp.) in a suitable broth medium. For enhanced production of secondary metabolites, consider varied fermentation conditions (e.g., OSMAC approach).

-

Lyophilize the culture broth and biomass.

-

Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

-

Sample Preparation for NMR:

-

Concentrate each extract in vacuo.

-

Dissolve a known mass of the crude extract in a deuterated solvent (e.g., MeOD-d₄, CDCl₃) containing a known concentration of an internal standard (e.g., trifluorotoluene).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include:

-

Pulse Sequence: A simple pulse-acquire sequence is often sufficient.

-

Acquisition Time: A longer acquisition time will improve resolution.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 5 x T₁) is crucial for accurate quantification.[8]

-

Number of Scans: A high number of scans may be necessary to detect low-abundance compounds.[7]

-

-

-

Data Analysis:

-

The presence of any signal in the ¹⁹F NMR spectrum is a positive hit.

-

The chemical shift provides initial structural clues about the fluorine's chemical environment (e.g., aliphatic vs. aromatic).

-

Integration of the signal relative to the internal standard allows for an estimation of the concentration of the fluorinated metabolite in the crude extract.

-

Diagram: Workflow for ¹⁹F NMR-Guided Screening

Caption: Workflow for ¹⁹F NMR-guided screening of natural product extracts.

Complementary Screening Techniques

While ¹⁹F NMR is the primary tool, other methods can be used in a complementary fashion:

-

High-Resolution Mass Spectrometry (HRMS): Searching for the characteristic mass defect of fluorine in HRMS data can suggest the presence of fluorinated compounds. However, this is less direct than ¹⁹F NMR.

-

Combustion Ion Chromatography (CIC): This technique can determine the total amount of adsorbable organofluorine (AOF) in a sample, providing a quantitative measure of the total organofluorine content.[2][10]

-

Bioassay-Guided Screening: If a specific biological activity is sought, fractions can be screened for both activity and the presence of fluorine (via ¹⁹F NMR), creating a more targeted approach.[11]

Section 3: From Hit to Pure Compound: The Isolation and Purification Strategy

Once a positive hit is identified, the next challenge is the isolation of the fluorinated pyrrole from the complex extract. This process is guided by continuous monitoring of the fluorine signal.

A Hypothetical Case Study: Isolation of a Fluorinated Pyrrole

Let us assume our ¹⁹F NMR screen of a marine sponge extract reveals a single, sharp signal at -165 ppm, suggesting an aryl-fluorine. The estimated concentration is low (sub-mg/L).

Table 1: Hypothetical Properties of a Fluorinated Pyrrole Natural Product

| Property | Value | Implication for Isolation |

| Molecular Weight | ~250 g/mol | Amenable to standard chromatographic techniques. |

| Polarity | Moderately Polar | Soluble in methanol, ethyl acetate. |

| Stability | Stable at RT | No special precautions needed during isolation. |

| UV Absorbance | Yes (Pyrrole Chromophore) | Allows for UV detection during chromatography. |

Experimental Protocol: ¹⁹F NMR-Guided Isolation

-

Initial Fractionation:

-

Subject the crude ethyl acetate extract to vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of hexane and ethyl acetate.

-

Collect fractions and analyze each by ¹⁹F NMR to identify the fraction containing the fluorinated compound.

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

Further purify the active fraction from VLC using MPLC with a more shallow solvent gradient. Monitor the elution profile by UV and collect fractions.

-

Analyze the MPLC fractions by ¹⁹F NMR to track the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification step will likely involve reversed-phase HPLC.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a modifier like formic acid or TFA.

-

Detection: Diode array detection (DAD) to monitor the pyrrole chromophore and fraction collection.

-

Analyze the collected HPLC peaks by ¹⁹F NMR to confirm the isolation of the pure fluorinated pyrrole.

-

Diagram: ¹⁹F NMR-Guided Isolation Workflow

Caption: ¹⁹F NMR-guided isolation workflow for a fluorinated natural product.

Section 4: Unveiling the Structure: Spectroscopic and Spectrometric Characterization

With the pure compound in hand, the final step is unambiguous structure elucidation. The presence of fluorine provides a powerful analytical handle but also introduces unique spectroscopic features.

The Central Role of Multidimensional NMR

A suite of NMR experiments is essential for determining the complete structure:

-

¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the pyrrole and any attached side chains.

-

¹⁹F NMR: Confirms the presence of fluorine and provides information on its immediate environment through its chemical shift.

-

¹H-¹⁹F and ¹³C-¹⁹F HSQC/HMBC: These heteronuclear correlation experiments are crucial for establishing the connectivity between the fluorine atom and the rest of the molecule. They reveal through-bond couplings (J-couplings) over two, three, and four bonds.

-

COSY and TOCSY: Establish proton-proton spin systems.

-

NOESY/ROESY: Provide through-space correlations to determine the relative stereochemistry.

Table 2: Expected NMR Data for a Hypothetical 4-Fluoro-1H-pyrrole-2-carboxamide

| Nucleus | Experiment | Expected Observation |

| ¹⁹F | 1D | Singlet (if no adjacent protons) or multiplet (if coupled to protons). |

| ¹H | 1D | Pyrrole protons will show splitting due to H-F coupling. |

| ¹³C | 1D | The carbon directly attached to fluorine will appear as a large doublet due to the one-bond C-F coupling (¹JCF). Carbons 2 and 3 bonds away will show smaller couplings (²JCF, ³JCF). |

| ¹H-¹⁹F HSQC | 2D | A cross-peak between the fluorine and any protons it is coupled to. |

| ¹³C-¹⁹F HMBC | 2D | Cross-peaks from the fluorine to carbons two and three bonds away, confirming its position on the pyrrole ring. |

Mass Spectrometry: Confirming the Formula and Fragmentation

-

High-Resolution Mass Spectrometry (HRMS): Essential for determining the elemental composition and confirming the presence of fluorine. The exact mass measurement will be consistent with a formula containing fluorine.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. The C-F bond is strong, so fragmentation may not involve the loss of fluorine itself, but rather characteristic losses from other parts of the molecule.[12] However, the presence of fluorine can influence fragmentation pathways.[13]

Diagram: Integrated Structure Elucidation Strategy

Caption: An integrated strategy for the structure elucidation of a fluorinated natural product.

Section 5: Biosynthetic Considerations: The Enzymology of Fluorination

Understanding the biosynthesis of a fluorinated pyrrole would be a landmark achievement. The only well-characterized enzymatic fluorination mechanism is found in Streptomyces cattleya, which produces fluoroacetate and 4-fluorothreonine.[3] This pathway involves a fluorinase enzyme that catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[4] 5'-FDA is then converted to fluoroacetaldehyde, a key intermediate that is further processed to fluoroacetate and 4-fluorothreonine.[3]

The discovery of a fluorinated pyrrole would necessitate an investigation into its biosynthetic origins. Key questions would include:

-

Does the producing organism possess a fluorinase homolog?

-

Is the pyrrole ring formed before or after the C-F bond is installed?

-

What are the precursors to the fluorinated pyrrole?

Stable isotope feeding experiments, followed by ¹⁹F and ¹³C NMR analysis, would be instrumental in answering these questions.

Conclusion and Future Outlook

The discovery of a naturally occurring fluorinated pyrrole remains a tantalizing prospect in natural product chemistry. While this guide has presented a hypothetical framework, the principles and methodologies are grounded in the successful discovery and characterization of other rare fluorinated natural products. The strategic application of ¹⁹F NMR as a primary screening tool, coupled with NMR-guided isolation and a comprehensive suite of modern spectroscopic techniques, provides a robust pathway for the identification of these elusive molecules. The discovery of such a compound would not only provide a novel chemical entity for drug development but also open new avenues in our understanding of the biosynthesis of the carbon-fluorine bond.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. collectionscanada.ca [collectionscanada.ca]

- 10. Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening techniques for the identification of bioactive compounds in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Effects of Fluorine in Pyrrole Rings

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The pyrrole ring, a privileged structure in numerous natural products and pharmaceuticals, presents a unique electronic environment that is profoundly influenced by fluorination.[3] This guide provides a detailed theoretical examination of the electronic effects of fluorine substitution on the pyrrole ring. We will dissect the dual nature of fluorine's electronic influence—its potent inductive withdrawal and countervailing resonance donation—and explore how this interplay modulates fundamental properties including acidity, aromaticity, and reactivity towards electrophilic substitution. By integrating insights from spectroscopic techniques, particularly ¹⁹F NMR, and computational chemistry, this document offers a framework for rationally designing and predicting the behavior of fluorinated pyrrole-containing molecules in drug discovery and materials science.

Introduction: The Strategic Value of Fluorine in Pyrrole Scaffolds

The introduction of fluorine into drug candidates can dramatically alter their physicochemical and pharmacokinetic properties.[4] These alterations stem from the unique characteristics of the fluorine atom: its small van der Waals radius (similar to hydrogen), high electronegativity (the highest of any element), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][5] Consequently, fluorination is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and fine-tune the acidity or basicity (pKa) of neighboring functional groups, thereby improving bioavailability and target affinity.[1][6][7]

The pyrrole ring is an electron-rich five-membered aromatic heterocycle.[8] The lone pair of electrons on the nitrogen atom is delocalized into the π-system, creating a 6-π electron aromatic ring that is significantly more electron-rich and reactive towards electrophiles than benzene.[9][10] This inherent reactivity makes the pyrrole nucleus a versatile synthetic handle but also a potential site for metabolic degradation. Understanding how to precisely modulate the electronic character of this ring is paramount for its successful application in drug design. Fluorination provides a powerful tool to achieve this, but its effects are not always intuitive, arising from a delicate balance of competing electronic forces.

The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on the pyrrole ring is a composite of two primary, opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, but significant, electron-donating resonance effect (+R or +M).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the molecule, decreasing electron density throughout the ring. The inductive effect weakens with distance.[11]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyrrole ring. This donation of electron density partially offsets the inductive withdrawal. The +R effect directly increases electron density at the ortho and para positions relative to the fluorine atom.

The overall impact on the ring's electron density and reactivity depends on the position of fluorination and the specific chemical phenomenon being examined.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. The effect of fluorine on the electronic spectra and ionization potentials of molecules | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Leveraging 4-fluoro-1H-pyrrole-2-carboxylic Acid in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The pyrrole ring, a privileged structure found in numerous natural products and synthetic drugs, serves as an excellent framework for building bioactive molecules.[4][5] This guide focuses on 4-fluoro-1H-pyrrole-2-carboxylic acid, a versatile building block that combines the benefits of both structural motifs. We will explore the underlying scientific rationale for its use, from its impact on molecular properties to its application in lead optimization and fragment-based drug discovery. Detailed, field-proven protocols for its key chemical transformations are provided to empower researchers to effectively utilize this valuable reagent in their drug development programs.

The Rationale: Why Fluorinate a Privileged Scaffold?

The introduction of a fluorine atom into a drug candidate is rarely an afterthought; it is a deliberate design choice aimed at overcoming specific pharmacological hurdles. When applied to the pyrrole-2-carboxylic acid core, the fluorine atom at the 4-position imparts a unique set of characteristics that medicinal chemists can exploit.

Modulation of Physicochemical Properties

The high electronegativity and small size of fluorine profoundly influence the molecule's behavior.[2][6]

-

Acidity (pKa) and Basicity: The potent electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid, making it a stronger acid. Simultaneously, it decreases the basicity of the pyrrole nitrogen. This modulation is critical for optimizing interactions with target proteins (e.g., salt bridges) and can influence absorption and distribution by altering the ionization state of the molecule at physiological pH.[7][8]

-

Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2] This effect is highly context-dependent but provides a crucial parameter for optimization.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][7] Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block oxidative degradation, thereby increasing the drug's half-life and exposure.[9]

-

Conformational Control & Binding Interactions: Fluorine can engage in favorable non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and orthogonal multipolar C-F···C=O interactions. These subtle forces can enhance binding affinity and selectivity.[1][7]

Strategic Applications in Drug Design

The unique properties of this compound make it suitable for several advanced drug discovery strategies.

-

Bioisosteric Replacement: This scaffold can serve as a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl or thiophene ring.[10][11] This substitution allows for the retention of necessary steric bulk while introducing the beneficial electronic and metabolic properties of fluorine.

-